molecular formula C12H22N2O3 B595484 tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate CAS No. 1337882-51-5

tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate

Cat. No.: B595484
CAS No.: 1337882-51-5
M. Wt: 242.319
InChI Key: BGTXTHNFIOQGMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but different functional groups.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains additional oxo groups on the piperidine ring.

    tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Different ring structure and functional groups

Uniqueness

tert-Butyl (2-(3-oxopiper

Properties

CAS No.

1337882-51-5

Molecular Formula

C12H22N2O3

Molecular Weight

242.319

IUPAC Name

tert-butyl N-[2-(3-oxopiperidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-6-8-14-7-4-5-10(15)9-14/h4-9H2,1-3H3,(H,13,16)

InChI Key

BGTXTHNFIOQGMS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCN1CCCC(=O)C1

Synonyms

N-Boc-1-(2-AMino-ethyl)-piperidin-3-one

Origin of Product

United States

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